molecular formula C17H21NO4 B2795439 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2310208-65-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Cat. No. B2795439
CAS RN: 2310208-65-0
M. Wt: 303.358
InChI Key: YBOLIPKTUSONGG-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as BON, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2012 by a team of researchers from the University of California, San Diego, led by Dr. Jin-Quan Yu.

Mechanism of Action

The exact mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have activity against a range of biological targets, including kinases, proteases, and phosphatases.
Biochemical and Physiological Effects:
2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to have a range of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antibacterial and antifungal activity. It has also been found to have anti-inflammatory properties and to be able to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide for laboratory experiments is its versatility. It can be easily modified to target different biological targets and can be synthesized in large quantities. However, one limitation of 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are a number of potential future directions for research on 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Another area of interest is its use as a tool for chemical biology research, particularly in the study of enzyme and protein function. Additionally, further research is needed to fully understand the mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide and to optimize its properties for use in laboratory experiments.

Synthesis Methods

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde and 2-nitrophenylacetic acid to form a nitrobenzaldehyde intermediate. This intermediate is then reduced to a benzyl alcohol, which is subsequently converted into the final product through a series of reactions involving spirocyclization and acetylation.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to have potential applications in a variety of scientific research areas, including medicinal chemistry, chemical biology, and drug discovery. It has been shown to have activity against a range of biological targets, including enzymes and proteins involved in cancer and infectious diseases.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(10-12-1-2-13-14(9-12)22-11-21-13)18-15-3-4-17(15)5-7-20-8-6-17/h1-2,9,15H,3-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOLIPKTUSONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=CC4=C(C=C3)OCO4)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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